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Compound of Interest

Compound Name:
2'-Deoxy-8-methylamino-

adenosine

Cat. No.: B12402763 Get Quote

An In-depth Technical Guide to 2'-Deoxy-8-
methylamino-adenosine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

biological properties of 2'-Deoxy-8-methylamino-adenosine, a purine nucleoside analog with

significant potential in cancer research. The information is curated for professionals in the fields

of medicinal chemistry, pharmacology, and drug development.

Core Physical and Chemical Properties
2'-Deoxy-8-methylamino-adenosine is a modified purine nucleoside. Its core structure

consists of an adenine base, a deoxyribose sugar, and a methylamino group at the 8th position

of the purine ring.

Table 1: Physical and Chemical Data for 2'-Deoxy-8-methylamino-adenosine
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Property Value Source

Molecular Formula C11H16N6O3 --INVALID-LINK--[1]

Molecular Weight 280.28 g/mol --INVALID-LINK--[1]

CAS Number 13389-10-1 --INVALID-LINK--[2]

IUPAC Name

(2R,3R,5R)-5-[6-amino-8-

(methylamino)purin-9-yl]-2-

(hydroxymethyl)oxolan-3-ol

--INVALID-LINK--[1]

Predicted Boiling Point 634.5±65.0 °C --INVALID-LINK--

Predicted Density 1.85±0.1 g/cm³ --INVALID-LINK--

Predicted pKa 13.78±0.60 --INVALID-LINK--

XLogP3 -0.2 --INVALID-LINK--[1]

Hydrogen Bond Donor Count 4 --INVALID-LINK--[1]

Hydrogen Bond Acceptor

Count
7 --INVALID-LINK--[1]

Rotatable Bond Count 3 --INVALID-LINK--[1]

Exact Mass 280.12838839 Da --INVALID-LINK--[1]

Monoisotopic Mass 280.12838839 Da --INVALID-LINK--[1]

Topological Polar Surface Area 131 Å² --INVALID-LINK--[1]

Heavy Atom Count 20 --INVALID-LINK--[1]

Stability and Solubility: While specific quantitative stability and solubility data for 2'-Deoxy-8-
methylamino-adenosine are not readily available in the literature, general characteristics can

be inferred from related compounds. Purine nucleoside analogs are typically stable under

standard laboratory conditions when stored as a solid, preferably in a cool, dark, and dry place.

In solution, their stability can be influenced by pH, temperature, and the solvent used. For

instance, studies on adenosine solutions have demonstrated good stability in common infusion

fluids like 0.9% sodium chloride and 5% dextrose for up to 14 days at both refrigerated and

room temperatures.[3][4]
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Solubility is expected to be moderate in aqueous solutions and higher in organic solvents like

DMSO and DMF.

Biological Activity and Mechanism of Action
2'-Deoxy-8-methylamino-adenosine is classified as a purine nucleoside analog and exhibits

broad antitumor activity, particularly against indolent lymphoid malignancies.[5][6][7] Its primary

mechanisms of action are the inhibition of DNA synthesis and the induction of apoptosis.[5][6]

[7]

As a nucleoside analog, it is likely metabolized within the cell to its triphosphate form. This

triphosphate analog can then interfere with DNA synthesis in several ways:

Competitive Inhibition of DNA Polymerases: The triphosphate form can act as a competitive

inhibitor of DNA polymerases, competing with the natural substrate, deoxyadenosine

triphosphate (dATP).

DNA Chain Termination: Upon incorporation into a growing DNA strand, the modified

nucleoside can lead to chain termination, preventing further elongation.

Induction of DNA Damage: The incorporation of the analog can create structural distortions

in the DNA, leading to strand breaks and the activation of DNA damage response pathways.

The accumulation of DNA damage and the stalling of replication forks trigger cellular stress

signals that converge on the intrinsic pathway of apoptosis.

Signaling Pathways
The induction of apoptosis by 2'-Deoxy-8-methylamino-adenosine is believed to be primarily

mediated through the intrinsic (mitochondrial) apoptosis pathway, which is a common

mechanism for purine nucleoside analogs. The following diagram illustrates the proposed

signaling cascade.
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Proposed Intrinsic Apoptosis Signaling Pathway

Experimental Protocols
Detailed experimental protocols for 2'-Deoxy-8-methylamino-adenosine are not widely

published. However, the following protocols are based on established methods for the

synthesis, purification, and analysis of closely related 8-substituted 2'-deoxyadenosine analogs

and can be adapted for the target compound.

The synthesis can be approached via a nucleophilic substitution reaction on an 8-halogenated

or 8-azido-2'-deoxyadenosine precursor. The following is a representative workflow.

2'-Deoxyadenosine Bromination
(e.g., Br₂ in buffer) 8-Bromo-2'-deoxyadenosine Nucleophilic Substitution

(Methylamine in solvent) 2'-Deoxy-8-methylamino-adenosine Purification
(HPLC)

Click to download full resolution via product page

General Synthesis Workflow

Protocol Outline:

Bromination of 2'-Deoxyadenosine: 2'-Deoxyadenosine is dissolved in a suitable buffer (e.g.,

acetate buffer). Bromine water is added dropwise at room temperature, and the reaction is

stirred until completion, monitored by Thin Layer Chromatography (TLC) or High-

Performance Liquid Chromatography (HPLC). The product, 8-bromo-2'-deoxyadenosine, is

then isolated.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b12402763?utm_src=pdf-body-img
https://www.benchchem.com/product/b12402763?utm_src=pdf-body
https://www.benchchem.com/product/b12402763?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleophilic Substitution: The 8-bromo-2'-deoxyadenosine intermediate is dissolved in a

suitable solvent (e.g., ethanol or DMF). An excess of methylamine (as a solution in a solvent

like ethanol or THF) is added, and the reaction mixture is heated in a sealed vessel. The

progress of the reaction is monitored by TLC or HPLC.

Work-up and Purification: Upon completion, the solvent is evaporated under reduced

pressure. The crude product is then purified, typically by column chromatography on silica

gel or by preparative reverse-phase HPLC.

Reverse-phase HPLC is a standard method for the purification of nucleoside analogs.

Table 2: Representative HPLC Purification Parameters

Parameter Condition

Column
C18 reverse-phase column (e.g., 5 µm particle

size, 100 Å pore size)

Mobile Phase A
Water with 0.1% Trifluoroacetic Acid (TFA) or 10

mM Ammonium Acetate

Mobile Phase B
Acetonitrile or Methanol with 0.1% TFA or 10

mM Ammonium Acetate

Gradient
A linear gradient from 5% to 50% Mobile Phase

B over 30 minutes

Flow Rate
1.0 mL/min for analytical scale; scalable for

preparative scale

Detection UV absorbance at 260 nm

Temperature Ambient or controlled (e.g., 25 °C)

The identity and purity of the synthesized 2'-Deoxy-8-methylamino-adenosine should be

confirmed by analytical methods.

Workflow for Analysis and Characterization:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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